Difference between 3-nitro-4-propoxyacetophenone and 3-nitro-4-methoxyacetophenone
Difference between 3-nitro-4-propoxyacetophenone and 3-nitro-4-methoxyacetophenone
The following technical guide provides an in-depth comparative analysis of 3-nitro-4-propoxyacetophenone and 3-nitro-4-methoxyacetophenone .
Executive Summary
In the optimization of small molecule therapeutics, the modulation of alkoxy side chains on aromatic scaffolds is a critical strategy for tuning physicochemical properties without altering the core pharmacophore. This guide contrasts 3-nitro-4-methoxyacetophenone (the standard "Methyl" analog) with 3-nitro-4-propoxyacetophenone (the lipophilic "Propyl" analog).
While the methoxy analog (CAS 6277-38-9) is a ubiquitous commercial building block, the propoxy analog represents a strategic variant often synthesized de novo to modulate LogP (lipophilicity) , membrane permeability , and metabolic stability in Structure-Activity Relationship (SAR) studies. Both compounds serve as precursors to 3-amino-4-alkoxyacetophenones, which are essential intermediates for indole, quinoline, and benzimidazole scaffolds found in anti-allergic (e.g., leukotriene antagonists) and anti-inflammatory agents.
Physicochemical Profile & Structural Divergence[1]
The primary distinction between these two analogs lies in the alkyl chain length, which fundamentally alters their solvation energy and crystal packing.
| Feature | 3-Nitro-4-Methoxyacetophenone | 3-Nitro-4-Propoxyacetophenone |
| Role | Standard Reagent | Lipophilic Probe / SAR Analog |
| Molecular Formula | C₉H₉NO₄ | C₁₁H₁₃NO₄ |
| Molecular Weight | 195.17 g/mol | 237.25 g/mol |
| Lipophilicity (cLogP) | ~1.3 - 1.5 | ~2.3 - 2.6 (+1.0 log unit) |
| Melting Point | 97–100 °C [1] | ~65–75 °C (Predicted*) |
| Solubility (Water) | Low | Negligible |
| Solubility (Organic) | Soluble in DCM, EtOAc, Acetone | Highly soluble in DCM, Toluene |
| Steric Bulk (Taft Es) | -1.24 (Methoxy) | -1.60 (Propoxy) |
*Note: The propoxy analog typically exhibits a lower melting point than the methoxy analog due to the flexible propyl chain disrupting the crystal lattice packing efficiency.
Synthetic Pathways: Divergent Alkylation Strategies
While the methoxy analog can be obtained via direct nitration of 4-methoxyacetophenone, this route is often unsuitable for the propoxy analog due to the risk of oxidative dealkylation of the longer chain under harsh nitrating conditions.
The Industry-Standard Approach: The most robust, self-validating protocol for both compounds utilizes a Williamson Ether Synthesis starting from a common precursor: 4-hydroxy-3-nitroacetophenone . This convergent approach ensures regiochemical purity (nitro group ortho to the phenol).
Synthesis Workflow Visualization
Figure 1: Divergent synthesis of alkoxy-nitroacetophenones via nucleophilic substitution.
Detailed Experimental Protocols
Precursor Preparation: 4-Hydroxy-3-nitroacetophenone [1]
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Reagents: 4-Hydroxyacetophenone (1.0 eq), Nitric Acid (65%, 1.1 eq), Acetic Acid (Solvent).
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Protocol: Dissolve 4-hydroxyacetophenone in acetic acid. Cool to 0-5°C. Add HNO₃ dropwise. The nitro group adds ortho to the hydroxyl group due to the directing effect of the phenoxide/phenol and steric blocking of the acetyl group. Pour into ice water; filter the yellow precipitate.
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Validation: NMR should show a doublet (J~9Hz) at ~7.2 ppm (H-5), a doublet of doublets at ~8.1 ppm (H-6), and a doublet at ~8.4 ppm (H-2).
Path A: Synthesis of 3-Nitro-4-Methoxyacetophenone
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Reaction: Suspend 4-hydroxy-3-nitroacetophenone (10 mmol) and K₂CO₃ (15 mmol) in Acetone (30 mL). Add Methyl Iodide (12 mmol) or Dimethyl Sulfate (11 mmol).
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Conditions: Reflux for 2 hours or stir at RT overnight.
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Workup: The inorganic salts can be filtered off. The filtrate is concentrated.[2] Alternatively, pour the reaction mixture into ice water (100 mL). The product is highly crystalline and will precipitate as a pale yellow solid.
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Purification: Recrystallization from Ethanol/Water.
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Key Observation: High yield (>90%) and easy purification due to high crystallinity [2].
Path B: Synthesis of 3-Nitro-4-Propoxyacetophenone
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Reaction: Dissolve 4-hydroxy-3-nitroacetophenone (10 mmol) and K₂CO₃ (20 mmol) in DMF (20 mL). Note: Acetone is often insufficient for the slower kinetics of propyl bromide.
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Reagent Addition: Add 1-Bromopropane (15 mmol). Note: Excess alkyl halide is required due to volatility and lower electrophilicity compared to MeI.
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Conditions: Heat to 60-70°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The propyl analog runs higher (Rf ~0.6) than the starting material (Rf ~0.2).
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Workup (Critical Difference): Pouring into water may result in an oil or a gummy solid due to the lower melting point.
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Protocol: Extract the aqueous quench with Ethyl Acetate (3x). Wash organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over Na₂SO₄.
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Purification: If the product does not crystallize upon standing, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Impact on Downstream Chemistry (SAR Implications)
When these intermediates are carried forward (typically reduction to the aniline for coupling), the "Propoxy" chain introduces specific challenges and advantages.
Reduction to 3-Amino-4-Alkoxyacetophenone
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Method: Hydrogenation (H₂, Pd/C) or Iron reduction (Fe/NH₄Cl).
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Difference: The propoxy analog is more soluble in alcoholic solvents (MeOH/EtOH), facilitating high-concentration hydrogenation. However, during workup, the amino-propoxy analog is significantly more lipophilic. It may not dissolve in dilute aqueous acid as readily as the methoxy analog, requiring non-aqueous workup (filtration of catalyst and concentration).
Biological & Pharmacokinetic (PK) Tuning
Researchers substitute the Methoxy group with Propoxy to test the "Magic Methyl" vs. "Grease" effect :
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Metabolic Stability: The methoxy group is a substrate for O-demethylation. The propyl group is susceptible to omega-oxidation or O-dealkylation, but the rates differ. A propyl chain can sometimes block a metabolic soft spot or, conversely, introduce a new one.
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Receptor Binding: The propyl chain extends ~3.5 Å further than the methyl. This is used to probe the depth of hydrophobic pockets in receptors (e.g., Leukotriene receptors, GPCRs). If the binding pocket is tight, the propoxy analog will lose potency (steric clash). If the pocket is large and hydrophobic, potency often increases by 5–10 fold due to the hydrophobic effect (displacement of water).
References
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Sigma-Aldrich. (2024). Product Specification: 4'-Methoxy-3'-nitroacetophenone (CAS 6277-38-9).[3]
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NIST Chemistry WebBook. (2024). IR and Mass Spectra of 4-Methoxy-3-nitroacetophenone.
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ResearchGate. (2017). Selective synthesis of 4-hydroxyacetophenone and downstream nitration protocols.
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European Journal of Biomedical and Pharmaceutical Sciences. (2024). Regio-selective functionalization of hydroxy acetophenones.
